1-Propyl-1,4-diazepane
Description
Contextualization of Diazepanes as Heterocyclic Scaffolds in Contemporary Chemical Research
Diazepanes, and more broadly, heterocyclic compounds, are fundamental building blocks in organic and medicinal chemistry. ijacskros.com These cyclic structures, which incorporate at least one atom other than carbon within their rings, exhibit a wide array of physical and chemical properties that make them indispensable in drug development and materials science. ijacskros.com The seven-membered 1,4-diazepine ring, in particular, is recognized as a "privileged structure." researchgate.netijsrst.com This term refers to a molecular scaffold that can bind to a variety of biological targets, making it a highly efficient template for the discovery of new therapeutic agents. ijacskros.comijsrst.com The development of novel synthetic pathways to create diverse diazepine (B8756704) derivatives is an active and growing area of chemical research, driven by the quest for new lead structures in the drug discovery process. researchgate.netgrowingscience.com
Significance of the 1,4-Diazepane Moiety in Scientific Investigation
The 1,4-diazepane moiety is a core component in a multitude of compounds that have been investigated for a broad spectrum of biological activities. Research has demonstrated that derivatives of 1,4-diazepane are associated with significant therapeutic potential, exhibiting properties such as:
Anticancer researchgate.netscirp.orgnih.gov
Antimicrobial nih.gov
Antiviral (including anti-HIV) scirp.orgnih.gov
Antipsychotic and anxiolytic researchgate.netresearchgate.net
Anticonvulsant researchgate.netresearchgate.net
Anthelmintic researchgate.netresearchgate.net
Antifungal researchgate.netresearchgate.net
This wide range of activities has cemented the importance of the 1,4-diazepane scaffold in medicinal chemistry. researchgate.netdntb.gov.ua For instance, fusing a benzene (B151609) ring to the 1,4-diazepine core to create benzodiazepines has led to the development of widely used psychoactive drugs. nih.govnih.gov Furthermore, the structural versatility of the diazepine ring allows for its use as a peptidomimetic scaffold, mimicking the structure of peptides to interact with biological systems. scirp.orgnih.gov Researchers have also explored 1,4-diazepane derivatives as LFA-1 antagonists and selective CB2 receptor agonists, highlighting the diverse applications of this heterocyclic system. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRSWAZGYHZTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482919 | |
| Record name | 1-propyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-74-7 | |
| Record name | 1-propyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 1,4-Diazepanes
The construction of the 1,4-diazepane ring system and its subsequent functionalization can be achieved through various synthetic strategies. These methods offer access to a wide range of substituted diazepanes, including the N-propyl derivative.
Cyclization Reactions for the Formation of the 1,4-Diazepane Ring System
The formation of the 1,4-diazepane ring is a key step in the synthesis of these compounds. A common and effective method involves the cyclization of linear precursors. One such approach is the reaction between 1,2-diamines and suitable dielectrophiles. For instance, the reaction of a 1,2-diamine with an alkyl 3-oxohex-5-enoate can lead to the formation of the 1,4-diazepane ring through a domino process involving the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.orgnih.gov This method is notable for its atom economy and can often be performed under solvent-free conditions. acs.orgnih.govresearchgate.net
Another strategy involves the intramolecular aminolysis of a chloropropionamide derivative. This key step, often catalyzed by a Lewis acid such as titanium(IV) isopropoxide, facilitates the formation of a bicyclic intermediate which can then be further manipulated to yield the desired 1,4-diazepane. nih.gov Additionally, the synthesis of 1,4-diazepine derivatives has been achieved through the reaction of cetimine intermediates with aromatic aldehydes in the presence of heteropolyacid catalysts. ijpcbs.comnih.gov
Alkylation and Functionalization Strategies at Nitrogen Centers of 1,4-Diazepane, including Propylation
Once the 1,4-diazepane ring is formed, the nitrogen atoms can be functionalized through various alkylation reactions. The introduction of a propyl group at one of the nitrogen centers to form 1-propyl-1,4-diazepane can be achieved through standard N-alkylation procedures. This typically involves reacting the parent 1,4-diazepane with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base to neutralize the resulting hydrohalic acid.
The reactivity of the two nitrogen atoms in 1,4-diazepane can be different, allowing for selective functionalization. For instance, one nitrogen can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, allowing the other nitrogen to be selectively alkylated. The Boc group can then be removed under acidic conditions to yield the mono-alkylated product. This strategy is crucial for the synthesis of unsymmetrically substituted 1,4-diazepanes. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-6-amine (DAZA) derivatives, for example, involves the alkylation of DAZA with 2-hydroxybenzyl pendant arms. nih.govroyalsocietypublishing.org
Diastereoselective alkylation has also been explored in the context of chiral 1,4-benzodiazepine-2,5-diones. umich.eduresearchgate.net The use of a chiral auxiliary, such as the α-phenethyl group, can direct the stereochemical outcome of the alkylation reaction. umich.edu
Multicomponent and Domino Reactions in Diazepane Synthesis
Multicomponent reactions (MCRs) and domino (or cascade) reactions offer efficient and atom-economical pathways to complex molecules like 1,4-diazepane derivatives from simple starting materials in a single step. researchgate.netnih.govacs.orgdovepress.com These reactions are highly valued for their ability to rapidly build molecular complexity. researchgate.net
Several MCRs have been developed for the synthesis of 1,4-diazepane and its benzo-fused analogues. The Ugi four-component reaction (Ugi-4CR) has been successfully employed, followed by an intramolecular cyclization step to form the diazepine (B8756704) ring. nih.govacs.orgresearchgate.net For example, a two-step sequence involving an Ugi-4CR followed by an intramolecular SN2 reaction has been used to synthesize 1-sulfonyl-1,4-diazepan-5-ones. acs.orgresearchgate.net Another example is a three-component reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes, which provides stereoselective access to 1,4-diazepane derivatives. rsc.org
Domino reactions are also prominent in diazepane synthesis. A notable example is the synthesis of 1,4-diazepanes from 1,2-diamines and alkyl 3-oxohex-5-enoates, which proceeds through an in situ generated aza-Nazarov reagent. acs.orgnih.govresearchgate.net A [4+2+1] domino cyclization has also been developed for the synthesis of spiro-substituted benzo[b]furo[3,4-e] nih.govrsc.orgdiazepine derivatives in water. rsc.org Furthermore, a domino reaction involving a nucleophilic addition/dehydration/cyclization/H+ shift sequence has been used to selectively synthesize functionalized benzo[b] nih.govrsc.orgdiazepines. sioc-journal.cn
Solid-Phase and Flow Synthesis Approaches for Diazepane Derivatives
Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of libraries of 1,4-diazepane derivatives. This technique allows for the efficient preparation and purification of compounds. For instance, a solid-phase synthesis of 3,4-dihydro-benzo[e] nih.govrsc.orgdiazepin-5-ones with three points of diversity has been described. acs.org In this method, primary amines are immobilized on a resin, converted to α-aminoketones, acylated, and then cyclized on the solid support before cleavage to yield the final products. acs.org Iron-assisted nucleophilic aromatic substitution (SNAr) reactions have also been successfully performed on a solid phase to synthesize libraries of unsymmetrically substituted phenyl-1,4-diazepanes. nih.gov The formation of a 1,4-diazepine-2,5-dione ring has been observed as a side reaction during the solid-phase synthesis of peptides containing aspartic acid β-benzyl ester. nih.gov
Flow synthesis offers another advanced manufacturing technology for the production of 1,4-diazepane derivatives, providing advantages such as improved safety, efficiency, and scalability. A continuous-flow protocol for the gram-scale synthesis of 3,4-dihydro-5H-benzo[e] nih.govrsc.orgdiazepin-5-one has been reported, which is high-yielding and avoids the need for purification steps. rsc.org Similarly, a telescoped flow synthesis of diazepam has been developed, demonstrating the potential of this technology for the production of important pharmaceutical compounds. frontiersin.org
Reaction Mechanisms and Reactivity of this compound and Analogues
The chemical reactivity of this compound is largely dictated by the presence of the two nitrogen atoms within the seven-membered ring. These nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic.
Nucleophilic Substitution Reactions Involving Diazepane Nitrogen Atoms
The nitrogen atoms of the 1,4-diazepane ring are nucleophilic and can readily participate in nucleophilic substitution reactions. This reactivity is fundamental to the alkylation and functionalization strategies discussed previously. For example, the reaction of 1,4-diazepane with an electrophile, such as a propyl halide, proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile, displacing the halide leaving group.
The nucleophilicity of the nitrogen atoms can be influenced by the substituents on the ring and the reaction conditions. The presence of electron-withdrawing groups can decrease the nucleophilicity, while electron-donating groups can enhance it. The basicity of the nitrogen atoms also plays a role, as they can be protonated under acidic conditions, which would deactivate them towards nucleophilic attack.
A specific example of a nucleophilic substitution reaction is the intramolecular SN2 reaction that follows a Ugi multicomponent reaction in the synthesis of 1-sulfonyl-1,4-diazepan-5-ones. acs.orgresearchgate.net Another instance is the iron-assisted nucleophilic aromatic substitution (SNAr) on a solid phase, where a diazepane nitrogen acts as the nucleophile to displace a leaving group from an aromatic ring. nih.gov Furthermore, a metal-free domino reaction involving an intermolecular SNAr followed by an internal nucleophile-triggered intramolecular SNAr pathway has been reported for the synthesis of fused quinoxaline (B1680401) nih.govrsc.org-diazepine hybrids. nih.gov
Oxidation and Reduction Pathways of the Diazepane Ring System
The manipulation of the oxidation state of the 1,4-diazepane ring is a key strategy for both its synthesis and further derivatization. Both reduction and oxidation pathways have been effectively explored to access and modify this heterocyclic system.
Reduction Pathways: Reductive methods are fundamental to the synthesis of the saturated 1,4-diazepane ring. One prominent strategy involves the reduction of precursor compounds. For instance, 1,4-diazepanes can be prepared through the condensation of diphenols with glyoxal (B1671930) or 2,3-butanedione (B143835) to form bisbenzoxazolidines, which are subsequently reduced using reagents like borane-dimethyl sulfide (B99878) complex (BH₃–DMS). researchgate.net This two-step process yields the desired diazepane core in good yields. researchgate.net
A more advanced and stereoselective approach utilizes biocatalysis. Imine reductases (IREDs) have been successfully employed for the intramolecular asymmetric reductive amination of aminoketone precursors to furnish chiral 1,4-diazepanes. researchgate.net This enzymatic method is highly efficient and provides access to specific enantiomers, such as (R)- and (S)-configured diazepane derivatives, with high enantiomeric excess (93% to >99%). researchgate.net The catalytic efficiency of these enzymes can be significantly enhanced through protein engineering techniques like saturation mutagenesis. researchgate.net
| Method | Precursor | Reagent/Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Chemical Reduction | Bisbenzoxazolidines | BH₃–DMS | Yields of 75-83% for the diazepane ring. | researchgate.net |
| Biocatalytic Reduction | Aminoketones | Imine Reductases (IREDs) | Provides chiral 1,4-diazepanes with high enantioselectivity (>99% ee). | researchgate.net |
| Reductive Cyclization | N-protected precursors | Not specified | A one-pot N-deprotection/reductive cyclization procedure is available for related benzodiazepines. | nih.gov |
Oxidation Pathways: The oxidation of the saturated 1,4-diazepane ring can lead to various derivatives, including the corresponding diazepinones or the unsaturated 2,3-dihydro-1H-1,4-diazepines. While specific studies on the oxidation of this compound are not extensively detailed, research on related tetrahydro-1,4-benzodiazepine derivatives demonstrates that oxidation is a viable transformation. nih.gov These reactions can be influenced by factors such as the choice of oxidizing agent and the presence of substituents on the ring. Photochemical methods, for example, have been noted in the oxidation-reduction of benzodiazepine (B76468) systems. nih.gov
Cycloaddition Reactions of Diazepane Derivatives
Cycloaddition reactions are powerful tools for constructing complex polycyclic systems from diazepine derivatives. These reactions leverage the embedded functionalities within the diazepine ring, such as the imine (C=N) double bond present in its partially unsaturated forms (e.g., 2,3-dihydro-1H-1,4-diazepines).
One of the most explored cycloadditions is the (3+2) cycloaddition, also known as a 1,3-dipolar cycloaddition. In this reaction, a 1,3-dipole reacts with the C=N bond (the dipolarophile) of a diazepine derivative. For example, nitrile oxides, often generated in situ, react with 2,3-dihydro-1H-1,4-diazepines to form fused bis researchgate.netbeilstein-journals.orgbiosynth.comoxadiazolo researchgate.netbiosynth.comdiazepine systems. researchgate.net Similarly, nitrilimines, generated from hydrazidoyl halides, undergo 1,3-dipolar cycloaddition with the C=N bond of 1,4-benzodiazepine (B1214927) derivatives to create fused 1,2,4-triazoline rings. clockss.org This strategy has been used to synthesize novel annelated benzodiazepines, and the resulting fused ring system can significantly impact the conformational mobility of the seven-membered diazepine ring. clockss.org
Another notable transformation is the [3⁺ + 2]-cycloaddition/rearrangement reaction. This process has been used to synthesize tricyclic 5,6-dihydro-4H-benzo[b] researchgate.netbeilstein-journals.orgbiosynth.comtriazolo[1,5-d] researchgate.netbiosynth.comdiazepine derivatives from nitriles and bicyclic precursors that generate an azocarbenium intermediate in situ. beilstein-journals.org The reaction proceeds via a cationic cycloaddition followed by a ring-expansion rearrangement, leading to novel heterocyclic structures. beilstein-journals.org
| Reaction Type | Diazepine Derivative | Reactant | Product | Reference |
|---|---|---|---|---|
| (3+2) Cycloaddition | 2,3-Dihydro-1H-1,4-diazepines | Nitrile Oxides | Bis researchgate.netbeilstein-journals.orgbiosynth.comoxadiazolo researchgate.netbiosynth.comdiazepine systems | researchgate.net |
| 1,3-Dipolar Cycloaddition | 1,4-Benzodiazepines (with C=N bond) | Nitrilimines | Fused 1,2,4-triazoline-benzodiazepines | clockss.org |
| [3⁺ + 2] Cycloaddition/Rearrangement | Key bicyclic precursors | Nitriles | 5,6-Dihydro-4H-benzo[b] researchgate.netbeilstein-journals.orgbiosynth.comtriazolo[1,5-d] researchgate.netbiosynth.comdiazepinium salts | beilstein-journals.org |
| [4+2] and [4+6] Cycloaddition | 1-Ethoxycarbonyl-1H-1,2-diazepine | 5-Methoxycarbonyl-2-pyrone | [4+2] and [4+6] adducts | oup.com |
Mechanism-Based Insights into Selective Functionalization of the Diazepane Scaffold
Achieving selective functionalization of the diazepane scaffold is critical for tailoring its properties for specific applications. Modern synthetic chemistry increasingly relies on detailed mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), to predict and control reaction outcomes.
For cycloaddition reactions involving diazepine derivatives, DFT calculations have provided significant insights. For the (3+2) cycloaddition of mesitonitrile oxide to 1,4-diazepine derivatives, computational studies indicate that the reaction proceeds via an asynchronous concerted mechanism. researchgate.net Analysis of the frontier molecular orbitals (HOMO-LUMO) reveals that the electronic nature of substituents on the diazepine ring dictates the reaction's character. Electron-donating groups (EDGs) on the diazepine render it the nucleophile, while electron-withdrawing groups (EWGs) cause it to act as the electrophile. researchgate.net Such understanding allows for the rational design of substrates to favor desired cycloaddition pathways.
These mechanistic principles extend to other types of functionalization. The concept of using computational chemistry to guide structural alterations is a powerful tool. For instance, DFT studies have been used to understand how minor structural changes in aromatic amines can prevent metabolic activation that leads to mutagenicity. nih.gov Similar principles can be applied to the diazepane scaffold to guide the selective introduction of functional groups while avoiding unwanted side reactions or the creation of metabolically unstable sites. By understanding the electronic and steric factors that govern the interaction of the diazepane scaffold with reagents and catalysts, chemists can develop highly selective transformations. nih.govd-nb.info
| Mechanistic Concept | Methodology | Application to Diazepane Functionalization | Reference |
|---|---|---|---|
| Reaction Pathway Analysis | Density Functional Theory (DFT) | Determines whether a reaction (e.g., cycloaddition) is concerted or stepwise and predicts the transition state energies. | researchgate.netacs.org |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO Energy Analysis | Predicts reactivity and regioselectivity by identifying the nucleophilic and electrophilic partners in a reaction. researchgate.net | researchgate.net |
| Catalyst-Substrate Interaction | Computational Modeling | Elucidates how a catalyst (e.g., a ruthenium complex) binds to and activates the scaffold for selective C-H or C-C bond functionalization. | d-nb.info |
| Bioactivation Pathway Analysis | DFT and Molecular Docking | Guides structural modifications to enhance metabolic stability or avoid toxic metabolite formation by analyzing interactions with enzymes like Cytochrome P450. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Diazepane Structural Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering a window into the electronic environment of individual nuclei.
Elucidation of Proton and Carbon Environments in 1-Propyl-1,4-diazepane
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the propyl group and the diazepane ring. In a DMSO-d₆ solvent, the proton signals for the propyl group are expected to appear as a triplet for the terminal methyl (CH₃) group and multiplets for the two methylene (B1212753) (CH₂) groups. The protons on the diazepane ring will exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on general principles of NMR spectroscopy and data from similar compounds, as specific experimental data for this compound is limited.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Propyl-CH₃ | ~0.9 (triplet) | ~11 |
| Propyl-CH₂ | ~1.5 (sextet) | ~20 |
| N-CH₂ (propyl) | ~2.4 (triplet) | ~58 |
| Diazepane-C2/C7 | ~2.6-2.8 (multiplet) | ~50-55 |
| Diazepane-C3/C6 | ~2.7-2.9 (multiplet) | ~50-55 |
| Diazepane-C5 | ~1.7 (multiplet) | ~25-30 |
Conformational Analysis via Advanced NMR Techniques
The seven-membered diazepane ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. Advanced NMR techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY), are instrumental in determining the preferred conformation in solution. These methods can reveal through-space and through-bond correlations between protons, providing crucial distance and connectivity information to build a three-dimensional model of the molecule. For substituted 1,4-diazepanes, studies have shown that they can exist in low-energy twist-boat conformations. researchgate.net
Nitrogen-15 NMR Applications for Diazepane Nitrogen Atoms
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H NMR, provides direct information about the electronic environment of the nitrogen atoms. The chemical shifts of the two nitrogen atoms in this compound would differ due to the presence of the propyl substituent on one of them. The ¹⁵N chemical shift of the parent homopiperazine (B121016) has been reported to be approximately -344.6 ppm relative to nitromethane. mdpi.com The propyl group's electron-donating effect would likely cause a downfield shift for the substituted nitrogen atom.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Vibrational Mode Assignment
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-N, and N-H stretching and bending vibrations. The C-H stretching vibrations of the propyl and diazepane methylene groups typically appear in the 2850-3000 cm⁻¹ region. libretexts.org C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range. utdallas.edu A key feature for secondary amines is the N-H stretching vibration, which usually appears as a weak to medium band around 3300-3500 cm⁻¹. utdallas.edu
FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C-C and C-N skeletal vibrations of the diazepane ring are often more prominent in the Raman spectrum. For substituted diazepine (B8756704) rings, a strong Raman line near 1610 cm⁻¹ has been assigned to the C=N stretch, a feature not present in the fully saturated this compound. nih.gov
Table 2: Expected Vibrational Modes for this compound This table is based on characteristic group frequencies as specific experimental data for this compound is not available.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | FT-IR |
| C-H Stretch (aliphatic) | 2850 - 3000 | FT-IR, FT-Raman |
| CH₂ Scissoring | ~1465 | FT-IR |
| N-H Bend | 1550 - 1650 | FT-IR |
| C-N Stretch | 1000 - 1250 | FT-IR, FT-Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound (C₈H₁₈N₂), the predicted monoisotopic mass is approximately 142.147 Da. uni.lu
Upon ionization, the molecule can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for N-alkylated amines include alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion. For this compound, fragmentation could involve the loss of an ethyl group from the propyl substituent or cleavage of the diazepane ring.
X-ray Crystallography for Solid-State Structural Conformation of Diazepane Derivatives
X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. Although a crystal structure for this compound has not been reported, studies on related diazepane derivatives offer valuable insights. For instance, the crystal structure of the parent compound, homopiperazine, reveals a pseudo-chair conformation. mdpi.com Other substituted 1,4-diazepane derivatives have been shown to adopt chair or twist-chair conformations in the solid state. iucr.orgnih.gov The conformation of this compound in the solid state would be influenced by the steric bulk of the propyl group and the packing forces within the crystal lattice.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on 1-Propyl-1,4-Diazepane and Related Systems
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the electronic nature of molecules. These methods are used to predict the geometry, reactivity, and spectroscopic properties of diazepane systems.
Table 1: Representative DFT-Calculated Properties for a Diazepane System
| Property | Description | Predicted Significance for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, angles). | Determines the stable conformation of the seven-membered ring and the orientation of the propyl group. |
| Total Energy | The total electronic energy of the molecule in its optimized state. | Allows for comparison of the relative stability of different isomers or conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (IR/Raman spectra). | Aids in the experimental characterization and identification of the compound. |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov In studies of diazepine (B8756704) derivatives, HOMO-LUMO analysis has been used to determine whether the diazepine acts as a nucleophile or an electrophile in a reaction. nih.gov
The Molecular Electrostatic Potential (MEP) maps the charge distribution onto the molecular surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For a molecule like this compound, the MEP would highlight the electron-rich nitrogen atoms as likely sites for protonation or interaction with electrophiles. DFT studies on related diazepam compounds have utilized MEP analysis to understand their structural and electronic properties. ijasrm.com
Table 2: Hypothetical Frontier Molecular Orbital Analysis for this compound
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -4.0 to -6.0 | Energy of the highest occupied molecular orbital; related to ionization potential. Localized mainly on the nitrogen atoms. |
| ELUMO | -0.5 to 1.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~3.5 to 5.0 | Indicates kinetic stability and chemical reactivity. A larger gap implies higher stability. iucr.orgnih.gov |
The seven-membered 1,4-diazepane ring is highly flexible and can adopt several low-energy conformations. rsc.org Through a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling, studies have shown that the diazepane ring predominantly exists in twist-chair and chair conformations. rsc.orgnih.govrsc.orgnih.gov The presence of unfavorable eclipsing interactions in the N-CH₂-CH₂-N moiety disfavors boat conformers. rsc.org The specific conformation adopted is influenced by the nature and position of substituents on the ring. For instance, bulky substituents tend to occupy equatorial positions to minimize steric hindrance. rsc.orgnih.gov In this compound, the propyl group at the N1 position would significantly influence the conformational equilibrium of the ring system.
Table 3: Common Conformations of the 1,4-Diazepane Ring
| Conformation | Key Structural Feature | Relative Stability |
|---|---|---|
| Twist-Chair (TC) | A twisted, non-planar conformation that minimizes torsional strain. | Often the most stable, low-energy conformation. rsc.orgnih.gov |
| Chair (C) | A chair-like arrangement similar to cyclohexane. | A stable conformation observed in several crystal structures. nih.gov |
| Boat (B) | A boat-like structure. | Generally higher in energy due to eclipsing and transannular interactions. |
Molecular Dynamics (MD) Simulations and Docking Studies
While quantum mechanics provides a static picture of electronic properties, molecular dynamics (MD) and docking studies offer insights into the dynamic behavior of molecules and their interactions with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is widely used to screen virtual libraries of compounds and to understand binding mechanisms at the molecular level. nih.govbohrium.com Studies on various 1,4-diazepane derivatives have shown their potential to interact with biological targets such as sigma receptors and GABAA receptors. nih.govnih.govtandfonline.com Docking simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and provide a docking score that estimates binding affinity. nih.govtandfonline.com For this compound, docking could be used to hypothesize its binding mode in various receptors, guiding the synthesis of more potent analogs.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. MD is often used to refine the results of docking studies by assessing the stability of the predicted binding pose in a simulated biological environment, such as in water with ions. nih.govnih.gov For diazepane derivatives, MD simulations have confirmed the stability of ligand-receptor complexes and have provided a deeper understanding of the dynamic behavior of the flexible seven-membered ring within a binding pocket. nih.govtandfonline.comtandfonline.com These simulations are crucial for evaluating how the conformational flexibility of the 1,4-diazepane scaffold contributes to its biological activity. nih.gov
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique frequently employed to correlate the chemical structure of compounds with their biological activity. For the 1,4-diazepane scaffold, QSAR studies have been instrumental in identifying key structural features that influence their inhibitory potential against various biological targets.
One such study focused on 4-N-aryl- royalsocietypublishing.orgdntb.gov.uadiazepane ureas as inhibitors of the CXCR3 receptor. dntb.gov.ua This research highlights the importance of substituents on the diazepine ring in determining the biological activity. While not specific to the 1-propyl derivative, the findings underscore the role of the N-substituent in modulating the pharmacological profile. The general principles derived from such QSAR models can be extrapolated to understand how the propyl group at the N1 position of this compound might influence its interactions with biological targets.
A hypothetical GQSAR study on a series of N-alkyl-1,4-diazepanes might involve the parameters outlined in the interactive table below.
| Descriptor Category | Example Descriptors | Potential Impact on Activity |
| Electronic | Partial charges on nitrogen atoms, Dipole moment | Influences electrostatic interactions with receptor sites. |
| Steric | Molecular volume, Surface area, Length of alkyl chain | Determines the fit within a binding pocket; longer chains may enhance or hinder binding. |
| Hydrophobic | LogP (partition coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener index, Kier & Hall indices | Encodes information about the connectivity and branching of the molecule. |
This table represents a hypothetical set of descriptors that could be used in a QSAR study of N-alkyl-1,4-diazepanes and their potential influence on biological activity.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For 1,4-diazepane derivatives, DFT calculations have been used to investigate synthetic pathways and understand the factors governing reactivity and selectivity.
A study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines employed DFT calculations to explore the mechanism of direct reductive amination. royalsocietypublishing.orgroyalsocietypublishing.org The calculations helped to verify that the trialkylated products are formed through the direct reductive amination of dialkylated intermediates. royalsocietypublishing.org This involves a nucleophilic attack of a secondary endocyclic nitrogen atom on a carbonyl group, which can proceed via either a hemiaminal or an iminium intermediate. royalsocietypublishing.org Although this study did not involve a simple propyl group, the mechanistic principles of N-alkylation are transferable.
Another investigation into the synthesis of low-symmetry diazepinoporphyrazines highlighted the significant role of steric effects of an n-propyl group at the C6 position of a related diazepine dicarbonitrile. isuct.ru Quantum-chemical calculations demonstrated that these steric effects can be crucial in the formation of dimeric intermediates during macrocyclization, leading to high selectivity. isuct.ru This indicates that the propyl group, even when not directly at the nitrogen, can have a profound influence on the reaction pathway and outcome.
The theoretical investigation of the N-alkylation of the 1,4-diazepane ring can be conceptualized through the following steps, which can be modeled using computational methods:
| Reaction Step | Computational Method | Information Gained |
| Reactant and Reagent Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Provides the lowest energy conformations of the 1,4-diazepane and the alkylating agent (e.g., 1-bromopropane). |
| Transition State Search | QST2/QST3 or Berny optimization | Identifies the structure and energy of the transition state for the N-alkylation reaction. |
| Intrinsic Reaction Coordinate (IRC) Calculation | IRC analysis | Confirms that the identified transition state connects the reactants and the product, mapping the reaction pathway. |
| Thermodynamic Analysis | Frequency calculations | Determines the free energy of activation and the overall reaction energy, indicating the feasibility and spontaneity of the reaction. |
This interactive table outlines a typical computational workflow for elucidating the reaction mechanism of N-alkylation of 1,4-diazepane.
While direct computational studies on this compound are not extensively reported in the literature, the computational methodologies and the insights gained from studies on related N-alkylated and substituted 1,4-diazepane derivatives provide a solid framework for understanding its structure-activity relationships and reaction pathways.
Medicinal Chemistry and Biological Activity Investigations
The 1,4-Diazepane Scaffold as a Privileged Structure in Drug Discovery
The 1,4-diazepane core is widely recognized as a "privileged structure" in drug design. researchgate.netnih.govibmmpeptide.com This term describes a molecular framework that can provide ligands for diverse biological receptors, making it a versatile template for developing new therapeutic agents. nih.gov The unique geometry of the seven-membered diazepine (B8756704) ring allows it to fit snugly into various binding sites, while also serving as a stable framework for adding functional groups that can interact selectively with target proteins, thereby enhancing both affinity and selectivity. nih.gov
This scaffold is a cornerstone in the synthesis of compounds with a wide spectrum of pharmacological activities, including treatments for the central nervous system. nih.govsemanticscholar.org Its semi-rigid and compact nature, combined with a low number of rotatable bonds and specific placements for hydrogen bond donors and acceptors, makes it particularly attractive for drug discovery. nih.gov The success of benzodiazepines, which feature a benzene (B151609) ring fused to a diazepine ring, historically established this class as a privileged scaffold and continues to inspire the development of new derivatives for various therapeutic targets. nih.govchemisgroup.us
Antimicrobial and Antiviral Activity Research
The inherent biological activity of the 1,4-diazepane nucleus has prompted extensive research into its potential as an antimicrobial and antiviral agent. nih.govresearchgate.net
Antibacterial Efficacy Studies of Diazepane Derivatives
Numerous studies have highlighted the antibacterial properties of 1,4-diazepane derivatives. semanticscholar.orgnih.gov For instance, certain curcumin-based 1,4-benzodiazepines have demonstrated potency against both Gram-positive and Gram-negative bacteria. nih.gov One notable dichlorinated derivative exhibited remarkable activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL. nih.gov Other research has focused on synthesizing novel 1,4-diazepines from β-diketones and evaluating their efficacy against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella pneumoniae. ijrrr.comias.ac.in
| Compound Type | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| Dichlorinated 1,4-benzodiazepine (B1214927) | S. aureus | MIC: 3.125 μg/mL | nih.gov |
| 1,4-Diazepine derivative | S. aureus | Moderate Activity | ijrrr.com |
| 1,4-Diazepine derivative | E. coli | Moderate Activity | ijrrr.com |
Antifungal Potential of 1,4-Diazepanes
The 1,4-diazepane scaffold has also been explored for its antifungal capabilities. semanticscholar.orgnih.gov Studies have screened newly synthesized diazepine compounds against clinically relevant fungi. For example, thiazole-based pyrimido[4,5-b] acs.orgnih.govdiazepines were tested against Candida albicans and Cryptococcus neoformans. nih.gov While activity against C. albicans was moderate, several 2-amino derivatives showed high, fungicidal activity against C. neoformans, with MIC values as low as 7.8 μg/mL. nih.gov Other research has also confirmed the screening of diazepine derivatives against fungi like Aspergillus niger. ias.ac.in
| Compound Type | Fungal Strain | Activity/Measurement (MIC) | Reference |
|---|---|---|---|
| Thiazole-based Pyrimido acs.orgnih.govdiazepine (7a) | C. neoformans | 7.8-31.2 μg/mL | nih.gov |
| Thiazole-based Pyrimido acs.orgnih.govdiazepine (7b) | C. neoformans | 7.8-31.2 μg/mL | nih.gov |
| Diazepine derivatives | C. albicans | Screened for Activity | ias.ac.in |
| Diazepine derivatives | A. niger | Screened for Activity | ias.ac.in |
Anti-HIV and Other Antiviral Research on Diazepane Compounds
The 1,4-diazepane structure is a component of some potential anti-HIV agents. ias.ac.innih.gov Research has shown that diazepam, a well-known benzodiazepine (B76468), can inhibit the expression of Human Immunodeficiency Virus Type 1 (HIV-1) in human brain cells and chronically infected promonocytic cells. nih.gov This antiviral activity was linked to a decrease in the activation of nuclear factor kappa B (NF-κB), a key cellular factor in HIV-1 replication. nih.gov This suggests that the diazepane scaffold could be a valuable starting point for the development of novel antiviral therapeutics.
Anticancer and Antitumor Investigations
The potential of 1,4-diazepane derivatives as anticancer agents is an area of intense investigation, with many compounds showing significant activity against various cancer cell lines. semanticscholar.orgnih.govresearchgate.netderpharmachemica.com A class of potent farnesyltransferase inhibitors built on the 1,4-diazepane scaffold demonstrated the ability to block the growth of hormone-resistant prostate cancer cell lines, DU145 and PC3. acs.orgnih.gov
In another study, a 1,4-benzodiazepine-2,5-dione derivative was identified as a highly potent antitumor agent, showing an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 different human tumor cell lines. acs.orgnih.gov This compound was found to induce cell cycle arrest and apoptosis and was later identified as a potential protein synthesis inhibitor. acs.orgnih.gov Furthermore, novel thiazole-based pyrimido[4,5-b] acs.orgnih.govdiazepines have also shown significant antitumor activity, with GI50 ranges in the low micromolar and even sub-micromolar levels against a panel of 60 human tumor cell lines. nih.gov
| Compound Type | Cancer Cell Line(s) | Activity/Measurement (GI50/IC50) | Reference |
|---|---|---|---|
| 1,4-Diazepane Farnesyltransferase Inhibitor | Prostate (DU145, PC3) | Growth Blockage | acs.orgnih.gov |
| Thieno acs.orgnih.govdiazepine (7c, 7e, 7f) | HepG-2, MCF-7, HCT-116 | IC50: 4.4-13 μg/mL | derpharmachemica.com |
| 1,4-Benzodiazepine-2,5-dione (11a) | NCI 60 Cell Line Panel | Average GI50: 0.24 μM | acs.orgnih.gov |
| Thiazole-based Pyrimido acs.orgnih.govdiazepine (7d) | NCI 60 Cell Line Panel | GI50 Range: 1.28-2.98 μM | nih.gov |
| Thiazole-based Pyrimido acs.orgnih.govdiazepine (7g) | NCI 60 Cell Line Panel | GI50 Range: 0.35-2.78 μM | nih.gov |
Neurological and Central Nervous System (CNS) Activity
Historically, the most well-known application of the 1,4-diazepane scaffold is in compounds that act on the central nervous system, such as anxiolytics, anticonvulsants, and sedatives. chemisgroup.usnih.govresearchgate.net Modern research continues to build on this foundation, exploring new neurological applications.
Recent work has focused on developing 1,4-diazepane-containing derivatives as ligands for sigma receptors (σR), which are implicated in various CNS disorders. nih.govnih.gov These ligands have potential as antipsychotics, antiamnesics, and treatments for neurodegenerative diseases. nih.govnih.gov Some of these novel derivatives have shown high affinity for the σ1R subtype, low cytotoxicity, and potent antioxidant activity, suggesting a neuroprotective profile. nih.gov
Furthermore, the 1,4-diazepane scaffold is being investigated in the context of Alzheimer's disease. A library of derivatives based on this structure was synthesized and evaluated for their ability to inhibit the aggregation of amyloid-β (Aβ), a key pathological event in the disease. uwaterloo.ca Lead compounds from this research demonstrated significant neuroprotective potential by rescuing cells from Aβ-induced cytotoxicity and showed an ability to cross the blood-brain barrier. uwaterloo.ca
Anxiolytic and Sedative Properties of Diazepane Derivatives
The 1,4-diazepine scaffold is a well-established pharmacophore for agents targeting the central nervous system, with benzodiazepines being a prominent class of drugs used for their anxiolytic (anti-anxiety) and sedative properties. researchgate.net These effects are primarily mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which leads to a calming effect on the brain.
Research into novel diazepane derivatives continues to explore this therapeutic area. For instance, studies on annulated pyrrolo nih.govsigmaaldrich.combenzodiazepines have identified compounds with significant sedative and anxiolytic effects. In one study, a pentacyclic benzodiazepine derivative, PBDT 13, was evaluated in mice and demonstrated sedative and anxiolytic potential comparable to diazepam. mdpi.comresearchgate.net The sedative effects were observed through a pentobarbital-induced hypnotic model, where PBDT 13, similar to diazepam, significantly decreased the onset of sleep and increased its duration. mdpi.comresearchgate.net Its anxiolytic activity was assessed using the elevated plus maze model, a common preclinical test for anxiety. mdpi.com
Table 1: Sedative Effects of PBDT 13 in Pentobarbital-Induced Sleep Model
| Compound (1 mg/kg, ip) | Onset of Sleep (min) | Duration of Sleep (min) |
|---|---|---|
| Vehicle | 20.5 ± 2.1 | 35.8 ± 4.5 |
| Diazepam | 10.3 ± 1.5** | 75.4 ± 6.2** |
| PBDT 13 | 12.1 ± 1.8* | 68.9 ± 5.7** |
Note: * p < 0.05, ** p < 0.01 compared with the vehicle group. Data derived from studies on novel annulated pyrrolo nih.govsigmaaldrich.combenzodiazepines. researchgate.net
Anticonvulsant Activity Studies of 1,4-Diazepane Analogues
The structural framework of 1,4-diazepane is integral to many compounds investigated for anticonvulsant activity. nih.govnih.gov The mechanism often involves the modulation of GABAergic neurotransmission, which helps to suppress excessive neuronal firing characteristic of seizures.
Studies on novel pentacyclic benzodiazepine derivatives (PBDTs) have shown their potential as anticonvulsant agents. mdpi.com The anticonvulsant effects of these compounds were evaluated using picrotoxin- and strychnine-induced convulsion models in mice. PBDT 13, in particular, demonstrated significant protection against seizures induced by both agents, suggesting an anticonvulsant mechanism similar to that of diazepam, which primarily acts at benzodiazepine receptors. mdpi.comresearchgate.net
Table 2: Anticonvulsant Activity of PBDT Derivatives in Drug-Induced Seizure Models
| Compound (1 mg/kg, ip) | Picrotoxin-induced Convulsion (Latency to myoclonic jerks, min) | Strychnine-induced Convulsion (Latency to clonic-tonic convulsion, min) |
|---|---|---|
| Vehicle | 3.5 ± 0.4 | 2.8 ± 0.3 |
| Diazepam | 12.8 ± 1.5*** | 9.5 ± 1.1*** |
| PBDT 13 | 10.2 ± 1.2** | 8.1 ± 0.9** |
Note: ** p < 0.01, *** p < 0.001 compared with the vehicle group. Data from evaluations of novel annulated pyrrolo nih.govsigmaaldrich.combenzodiazepines. researchgate.net
Modulation of Specific Receptors by Diazepane Compounds (e.g., Chemokine Receptors, Histamine (B1213489) Receptors)
The biological activity of diazepane derivatives extends beyond GABA receptor modulation to include interactions with other important receptor systems, such as chemokine and histamine receptors.
Chemokine Receptors: Chemokine receptors, which are G protein-coupled receptors, are key targets in various immune-related diseases. nih.gov Small-molecule antagonists for these receptors have been a major focus of drug discovery. nih.govscispace.com For example, the chemokine receptor CXCR4 is a coreceptor for HIV entry into T cells, and its ligand is CXCL12. mdpi.com The development of diazepane-based structures as modulators of these receptors represents a potential therapeutic strategy for inflammatory conditions and other diseases. nih.gov
Histamine Receptors: Histamine mediates its diverse effects through four receptor subtypes (H1R-H4R). nih.gov The H1R is involved in allergic reactions, while the H4R is highly expressed on immune cells like mast cells and is implicated in inflammatory disorders. nih.govimrpress.comnih.gov H4R stimulation on mast cells can amplify histamine-mediated immune responses. nih.gov Consequently, antagonists that block both H1R and H4R could offer a more effective treatment for allergic diseases. nih.gov The development of diazepane-based ligands that can modulate histamine receptors is an area of interest for creating new anti-inflammatory and anti-allergy agents.
Cardiovascular and Coagulation Cascade Modulation
Derivatives of 1,4-diazepane have also been investigated for their effects on the cardiovascular system and the blood coagulation cascade, demonstrating potential as therapeutic agents for cardiovascular diseases.
Factor Xa Inhibition and Antithrombotic Effects of 1,4-Diazepane Derivatives
Factor Xa (fXa) is a critical serine protease in the coagulation cascade, making it a prime target for the development of new antithrombotic drugs. nih.gov A novel series of fXa inhibitors incorporating a 1,4-diazepane moiety has been designed and synthesized. This diazepane structure was intended to interact with a specific aryl-binding domain (S4) of the fXa active site. nih.govsigmaaldrich.com One compound from this series, designated as compound 13 (YM-96765), exhibited potent inhibitory activity against fXa and demonstrated effective antithrombotic activity in preclinical models. nih.gov
Table 3: Factor Xa Inhibitory Activity of a 1,4-Diazepane Derivative
| Compound | fXa Inhibitory Activity (IC₅₀, nM) |
|---|---|
| Compound 13 (YM-96765) | 6.8 |
Note: Data from a study on novel 1,4-diazepane derivatives as factor Xa inhibitors. nih.gov
T-type Calcium Channel Blockade by Diazepane Compounds
T-type calcium channels are involved in various physiological processes, and their blockade has been explored for treating conditions like epilepsy and pain. nih.govh1.co Researchers have synthesized and evaluated 1,4-diazepane derivatives as T-type calcium channel blockers. nih.govdrugbank.com A particular compound, identified as 4s in a study, emerged as a potential T-type calcium channel blocker. It showed good selectivity over other types of calcium channels (N-type) and the hERG channel, which is important for avoiding cardiac side effects. nih.govdrugbank.com
Adenosine (B11128) Uptake Inhibition and Vasodilator Properties of Related Diazepane Structures
Adenosine is a signaling molecule with various physiological effects, including vasodilation. Its actions are terminated by cellular uptake through nucleoside transporters. Inhibiting this uptake can prolong the effects of adenosine. Some benzodiazepines, which share a structural relationship with 1,4-diazepanes, have been shown to potentiate the effects of adenosine by inhibiting its uptake. nih.gov This potentiation occurs through the activation of peripheral-type benzodiazepine receptors. For example, the peripheral type agonist Ro 5-4864 enhanced the inhibitory effect of adenosine, an action that was not observed in the presence of dipyridamole, a known adenosine uptake inhibitor. nih.gov This mechanism suggests that related diazepane structures could possess vasodilator properties by modulating adenosine signaling. nih.gov
Other Biological Activities of Diazepane Derivatives
The versatile scaffold of the 1,4-diazepane nucleus has prompted extensive investigation into its therapeutic potential beyond its well-established role in central nervous system disorders. Researchers have explored the activity of various diazepane derivatives against a wide range of biological targets, leading to the discovery of promising candidates for treating infectious diseases, neurodegenerative disorders, and other conditions. This section details the findings from these diverse medicinal chemistry investigations.
Anti-Dengue Research
Dengue virus (DENV) remains a significant global health threat, and the search for effective antiviral agents is a priority. In this context, derivatives of the diazepane family have been explored for their potential to inhibit viral replication.
One study identified a benzodiazepine compound, designated BDAA, which demonstrated inhibitory activity against Dengue virus serotype 2 (DENV-2) and Yellow Fever Virus (YFV). nih.gov The antiviral properties of BDAA were confirmed through multiple assays, showing a dose-dependent reduction in YFV envelope protein expression, RNA replication, and the production of new virus particles in human hepatoma cells. nih.gov Further investigation revealed that BDAA is a potent YFV inhibitor, with an EC₅₀ of 0.05 µM for inhibiting the virus's cytopathic effects and an EC₉₀ of 0.03 µM for reducing viral yield in Vero cells. While its activity against DENV-2 was more modest (EC₉₀ of 8.6 µM), the compound's specificity for certain flaviviruses highlights the potential of the diazepane scaffold in developing targeted antiviral therapies. nih.gov The research identified the viral non-structural protein 4B (NS4B) as the specific target of this benzodiazepine compound. nih.gov
Anti-Alzheimer Studies
The aggregation of amyloid-β (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). Consequently, small molecules that can inhibit this process are of great therapeutic interest. The flexible 1,4-diazepane scaffold has been investigated as a template for designing such inhibitors.
A focused research effort on 1,4-diazepane derivatives has yielded promising results in targeting Aβ aggregation. uwaterloo.ca A library of 38 novel compounds based on this scaffold was synthesized and evaluated for their ability to inhibit the aggregation of the two main isoforms of amyloid-beta, Aβ42 and Aβ40. uwaterloo.ca Several of these derivatives demonstrated moderate to good inhibition of Aβ42 aggregation (ranging from 32% to 52%) and even more potent inhibition of Aβ40 aggregation (from 53% to 77%). uwaterloo.ca Notably, some compounds were identified as dual inhibitors, capable of targeting both isoforms. uwaterloo.ca
Beyond their anti-aggregation properties, the most active 1,4-diazepane derivatives showed significant neuroprotective effects, rescuing mouse hippocampal HT22 neuronal cells from Aβ42-induced cytotoxicity by 47.9% to 57.4%. uwaterloo.ca These lead compounds were found to be non-toxic to the cells. Furthermore, evaluations confirmed that these derivatives possess the crucial ability to cross the blood-brain barrier, a prerequisite for any centrally acting therapeutic agent. uwaterloo.ca The role of benzodiazepines, in general, has been a subject of debate, with some studies suggesting they may have protective effects against AD development by reducing tau phosphorylation and neuroinflammation. researchgate.net However, the use of benzodiazepines in AD is controversial, as other findings suggest long-term use could be associated with an increased risk of dementia. alzdiscovery.orgnih.govpharmaceutical-journal.com
Anti-Tubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tubercular agents. The 1,4-benzodiazepine structure has served as a foundation for the development of novel compounds with potent activity against this pathogen.
In one study, a series of 1,4-benzodiazepine derivatives were synthesized and screened for their activity against the H37Rv strain of M. tuberculosis. researchgate.net Two compounds from this series, designated 9 and 10 , exhibited particularly potent activity, with a Minimum Inhibitory Concentration (MIC) of 1.6 μg/mL. Other derivatives also showed significant activity, with MIC values of 3.12 μg/mL and 6.25 μg/mL. researchgate.net
Another line of research focused on 1,4-benzodiazepine-2,5-diones synthesized from amino acid precursors. rsc.org This work identified compounds 4h and 4f as the most promising candidates, displaying MIC values of 1.55 μg/mL and 2.87 μg/mL, respectively. The study highlighted that the diazepine ring structure is vital for the observed anti-mycobacterial activity. rsc.org These findings underscore the potential of the 1,4-diazepane framework as a starting point for developing new lead candidates in the fight against multi-drug resistant tuberculosis. rsc.org
| Compound | Derivative Class | MIC (μg/mL) vs. M. tuberculosis H37Rv | Source |
|---|---|---|---|
| Compound 4h | 1,4-Benzodiazepine-2,5-dione | 1.55 | rsc.org |
| Compound 9 | 1,4-Benzodiazepine | 1.6 | researchgate.net |
| Compound 10 | 1,4-Benzodiazepine | 1.6 | researchgate.net |
| Compound 4f | 1,4-Benzodiazepine-2,5-dione | 2.87 | rsc.org |
| Compound 11 | 1,4-Benzodiazepine | 3.12 | researchgate.net |
| Compound 04 | 1,4-Benzodiazepine | 6.25 | researchgate.net |
Antioxidant Properties
Oxidative stress is implicated in the pathophysiology of numerous diseases. Some diazepane derivatives, particularly the well-known drug Diazepam, have been studied for their effects on pro-oxidative and anti-oxidative processes in the brain.
Research has shown that treatment with diazepam can lead to a reduction in oxidative phenomena. nih.gov Studies on rat brains indicated that while administration of diazepam showed varied effects across different brain regions, its withdrawal was associated with a decrease in the peroxidative decomposition of polyunsaturated fatty acids in membranes. nih.gov Another study found that diazepam exhibits a clear antioxidant effect when used in combination with ethanol. nih.gov This combination treatment was shown to improve oxidative damage, enhance mitochondrial function, and reduce pathological changes in brain cells following intoxication by ethanol. nih.gov The antioxidant effect of diazepam may be linked to its free-radical scavenging properties. nih.gov Furthermore, some of the 1,4-diazepane derivatives developed as potential anti-Alzheimer's agents also demonstrated the ability to scavenge reactive oxygen species (ROS), with activities ranging from 13.2% to 90.7%. uwaterloo.ca
Kinase Inhibitor Development
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them important therapeutic targets. acs.org Libraries of 1,4-benzodiazepine derivatives have been screened for their ability to inhibit these enzymes.
A screening of 1,680 benzodiazepine compounds identified novel ligands for the Src protein tyrosine kinase. nih.gov The lead compound, N-L-Yaa , which features a L-4-hydroxyphenylmethyl group at one position and a biphenylmethyl substituent at another, showed an IC₅₀ of 73 µM against Src. This inhibition was found to be noncompetitive with respect to ATP. nih.gov
In a separate study, diazepino-quinoline derivatives were synthesized and evaluated as inhibitors of the Glycogen Synthase Kinase-3β (GSK-3β) enzyme, a target in neurodegenerative diseases and cancer. ajol.info One compound from this series, 102 , proved to be a highly potent inhibitor of GSK-3β, with an IC₅₀ value of 0.114 µM. This compound also demonstrated anticancer activity against the U-87 glioma cell line with an IC₅₀ of 37 µM. ajol.info These results suggest that the diazepine scaffold is a successful template for designing potent kinase inhibitors. ajol.info
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Source |
|---|---|---|---|
| Compound 102 | GSK-3β | 0.114 µM | ajol.info |
| N-L-Yaa | Src Protein Tyrosine Kinase | 73 µM | nih.gov |
Antiparasitic Potential (e.g., Trypanosoma cruzi inhibition)
Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue, particularly in Latin America. nih.gov The limited efficacy and significant side effects of current treatments necessitate the discovery of new chemical entities. Diazepine derivatives have emerged as a promising class of compounds in this area. nih.gov
A study focused on 5,7-diaryl-2,3-dihydro-1,4-diazepines identified several potent trypanocidal agents. nih.gov Among the tested compounds, 4b was exceptionally active against the epimastigote forms of T. cruzi, exhibiting an IC₅₀ value of 0.25 µM. This potency was approximately 40 times greater than that of benznidazole, the standard drug used for treatment. nih.gov
Another investigation into 1,5-dihydro-2H-benzo[b] nih.govnih.govdiazepine-2,4(3H)-diones also identified compounds with significant antiparasitic activity. nih.gov One such compound, 14 , showed improved potency (pIC₅₀ of 6.7) and better aqueous solubility compared to the initial hit compound. These benzodiazepinediones were found to act via a novel mechanism of action, further supporting their development as potential treatments for Chagas disease. nih.gov
| Compound | Derivative Class | Activity vs. T. cruzi | Source |
|---|---|---|---|
| Compound 4b | 5,7-diaryl-2,3-dihydro-1,4-diazepine | IC₅₀ = 0.25 µM | nih.gov |
| Compound 14 | Benzodiazepinedione | pIC₅₀ = 6.7 | nih.gov |
An examination of the available scientific literature reveals a notable scarcity of specific research focused exclusively on the chemical compound "1-Propyl-1,4-diazepane" and its derivatives. Extensive database searches did not yield targeted studies on the structure-activity relationships comparing N-propyl versus N-cyclopropylmethyl substitution on the 1,4-diazepane core, nor specific investigations into the stereochemical considerations of this compound's biological interactions.
The broader field of 1,4-diazepine chemistry is well-documented, with a significant body of research centered on fused derivatives such as benzodiazepines. These studies often explore the impact of various substituents on biological activity and the importance of stereochemistry in receptor binding. However, this information is not directly transferable to the specific, non-fused "this compound" scaffold.
Therefore, due to the lack of specific published research on "this compound" that would allow for a detailed and accurate discussion of the points outlined in the requested article structure, it is not possible to generate the specified content at this time. The creation of such an article would require dedicated laboratory research to generate the necessary data on the influence of N-substitution and stereochemistry on the bioactivity of this particular compound.
Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture for subsequent identification and quantification. For a compound like 1-Propyl-1,4-diazepane, both gas and liquid chromatography, coupled with mass spectrometry, are the principal techniques employed.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Aliphatic and cyclic amines, including diazepane derivatives, can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and column interaction. vt.edu To overcome these issues, derivatization is often employed to increase volatility and improve chromatographic performance. vt.edumdpi.com For this compound, derivatization with reagents like ethylchloroformate could be utilized, allowing for more reliable separation and detection.
The GC separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. The use of a selected ion monitoring (SIM) mode can enhance sensitivity and selectivity for target analytes like this compound.
| Parameter | Typical Condition for Amine Analysis | Purpose |
|---|---|---|
| Column | ZB-5 (5% Phenyl-arylene) | Provides good separation for a wide range of derivatized amines. |
| Inlet Type | Split/Splitless or Cold-On-Column | Prevents thermal degradation of sensitive analytes. vt.edu |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. |
| Temperature Program | Initial temp 60-80°C, ramp to 280-300°C | Separates compounds based on their boiling points. |
| Derivatization Agent | Propylchloroformate or Ethylchloroformate | Increases volatility and improves peak shape for polar amines. vt.edu |
| Detector | Mass Spectrometer (MS) | Provides mass information for identification and quantification. |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. This technique is extensively used for the analysis of benzodiazepines and other diazepine (B8756704) derivatives in various matrices. researchgate.netspringernature.com
In this method, the sample is first subjected to a sample preparation step, often solid-phase extraction (SPE), to remove interferences and concentrate the analyte. springernature.comwaters.com The extract is then injected into the LC system, where this compound would be separated from other matrix components on a reversed-phase column (e.g., C18). The analyte then passes into the tandem mass spectrometer. In the MS/MS system, a specific precursor ion for the target compound is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, allowing for quantification at very low levels. springernature.com High-resolution mass spectrometry (HRMS) can also be used to provide highly accurate mass measurements, further confirming the identity of the analyte.
| Analyte (Benzodiazepine) | Matrix | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
|---|---|---|---|---|---|
| 3-hydroxyphenazepam | Blood | 1 | >50 | -52 to 33 | nih.gov |
| Diclazepam | Blood | 1 | 65-75 | -52 to 33 | nih.gov |
| Flubromazepam | Blood | 1 | 80-90 | -52 to 33 | nih.gov |
| Alprazolam | Urine | 7.5 | 95.5 | -5.6 | waters.com |
| Diazepam | Urine | 7.5 | 99.3 | -1.5 | waters.com |
| Lorazepam | Urine | 7.5 | 96.8 | -1.6 | waters.com |
This table presents data for related benzodiazepine (B76468) compounds to illustrate the typical performance of LC-MS/MS methods.
Immunoassays in the Study of Related Diazepines
Immunoassays are screening techniques that utilize the specific binding between an antibody and an antigen to detect the presence of a substance. While specific immunoassays for this compound are not commercially available, the principles are well-established from the extensive use of these assays for the detection of benzodiazepines in biological fluids. These assays are valued for their speed and suitability for high-throughput screening.
Common immunoassay formats include enzyme immunoassay (EIA), fluorescence polarization immunoassay (FPIA), and radioimmunoassay (RIA). These methods rely on antibodies that recognize a common structural feature of a class of drugs. A significant characteristic of these assays is cross-reactivity, where the antibody may bind to structurally similar compounds, including the parent drug and its metabolites. The degree of cross-reactivity varies significantly between different assays and different benzodiazepines. For research involving novel diazepane structures, custom antibody development would be necessary to create a specific immunoassay.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for 1-Propyl-1,4-Diazepane Derivatives
The synthesis of 1,4-diazepane and its derivatives is an area of continuous innovation, aimed at improving yield, purity, and accessibility to a wider range of functionalized compounds. researchgate.net While traditional methods often involve the condensation of ethylenediamines with various carbonyl compounds, research is now moving towards more efficient and versatile strategies. researchgate.net
One promising approach involves the modification of commercially available precursors. For instance, new series of diazepane-containing derivatives have been successfully synthesized by treating 1-benzyl-1,4-diazepane (B1296151) or 1-Boc-1,4-diazepane with various aroyl chlorides to create a library of amide derivatives. nih.gov This highlights a strategy where the core diazepane structure is used as a foundation for building molecular diversity.
Another avenue of exploration is the development of novel ring-formation methodologies. Researchers have identified challenges in the reproducibility of certain 1,4-diazepane ring formation reactions, particularly those involving unstable intermediates. google.com Future work is directed at creating more robust and scalable synthetic pathways that avoid these pitfalls, ensuring high-yield production even on a large scale. google.com Furthermore, the use of N-propargylamines as versatile building blocks is being explored to construct 1,4-diazepane cores through atom-economical routes, representing a significant advancement in the synthesis of these N-heterocycles. rsc.orgresearchgate.net
| Synthetic Approach | Precursors | Key Features | Reference |
| Scaffold Modification | 1-benzyl-1,4-diazepane, Aroyl chlorides | Builds diversity on an existing core structure. | nih.gov |
| Improved Ring Formation | (S)-(+)-2-amino-1-propanol | Aims for high yield, purity, and scalability; avoids unstable intermediates. | google.com |
| Novel Precursor Utilization | N-Propargylamines | Offers high atom economy and shorter synthetic routes to the diazepane core. | rsc.orgresearchgate.net |
Deeper Mechanistic Understanding of Biological Interactions of Propyl-Diazepane Compounds
Compounds based on the 1,4-diazepane scaffold exhibit a wide spectrum of biological activities, including antipsychotic, anxiolytic, and anticonvulsant properties. semanticscholar.orgeurekaselect.comnih.gov A critical area of future research is to move beyond observing these effects to understanding the precise molecular mechanisms that drive them.
Recent studies on 1,4-diazepane derivatives designed as sigma receptor (σR) ligands have provided significant insights. nih.gov Through detailed computational and experimental work, the specific interactions between these compounds and the receptor's active site have been elucidated. It was found that van der Waals forces are the primary driver for binding, with contributions from hydrogen bonds in some cases. nih.gov For example, molecular modeling has identified key amino acid residues, such as Arg119, Glu172, Gln135, Asp126, and His154, that can either promote or oppose the binding of different derivatives. nih.gov This level of detail is crucial for understanding why certain compounds exhibit higher affinity and selectivity for their biological targets.
Future investigations will likely employ advanced biophysical techniques alongside computational methods to further dissect these interactions in real-time, providing a dynamic picture of how propyl-diazepane compounds engage with their biological targets and produce their pharmacological effects. nih.gov
Rational Design of Enhanced Bioactive Compounds Based on the this compound Scaffold
Rational drug design is a pivotal strategy for transforming promising lead compounds into highly effective therapeutic agents. nih.govresearchgate.net This approach leverages a deep understanding of structure-activity relationships to systematically modify a chemical scaffold, like this compound, to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.gov
A successful example of this strategy is the "conformational expansion" approach, where a known pharmacophore, such as a piperidine-based structure, is evolved into a diazepane-based one. nih.gov This modification led to a new series of compounds with significantly enhanced affinity for sigma receptors. nih.gov The design process can also involve the strategic addition of various aromatic and heterocyclic fragments to the diazepane core to probe interactions with the target protein and optimize binding. nih.gov
The ultimate goal of rational design is to create molecules for a specific purpose by predicting their effects. nih.gov Future efforts will focus on integrating data from biological assays, structural biology, and computational modeling to design next-generation propyl-diazepane derivatives with superior efficacy and a reduced potential for off-target effects. nih.govnih.gov
Development of this compound as a Building Block in Complex Molecular Synthesis
The inherent structural features of the 1,4-diazepane ring make it an excellent scaffold or "building block" for the construction of more complex molecules. proquest.com Its seven-membered ring provides a flexible yet defined three-dimensional geometry, and the two nitrogen atoms offer multiple points for chemical modification and the attachment of various functional groups.
Research is increasingly focused on using the diazepane moiety as a central hub to create novel molecular architectures. proquest.com Methodologies such as palladium-catalyzed asymmetric allylic alkylation are being developed to introduce structural complexity into lead compounds containing the diazepane core. proquest.com This allows chemists to use the diazepane ring system as a reliable foundation upon which intricate and functionally diverse molecules can be assembled. researchgate.net The synthesis of fused heterocyclic systems, such as benzo[b]pyrano[2,3-e] nih.govgoogle.comdiazepines, further illustrates the utility of the diazepane structure as a versatile precursor in organic synthesis. mdpi.com
Future research will likely expand the toolkit of chemical reactions that can be performed on the this compound scaffold, enabling its incorporation into a broader array of complex natural products, medicinal agents, and functional materials. proquest.comrsc.org
Application of Advanced Computational Techniques for Predictive Modeling in Diazepane Research
Computational chemistry has become an indispensable tool in modern drug discovery and molecular design, and its application to diazepane research is rapidly advancing. nih.gov These techniques provide powerful predictive models that can guide synthetic efforts and offer profound insights into biological mechanisms at an atomic level. researchgate.net
In the study of 1,4-diazepane derivatives, a suite of computational methods has been effectively employed:
Molecular Docking: Programs like AutoDock are used to predict the preferred orientation of a diazepane derivative when bound to its receptor target, helping to identify key binding interactions. nih.gov
Molecular Dynamics (MD) Simulations: These simulations, often run for hundreds of nanoseconds, provide a dynamic view of how the compound-receptor complex behaves over time in a solvated environment, confirming the stability of binding poses. nih.govnih.gov
These computational tools have been instrumental in explaining the different behaviors of closely related diazepane compounds and confirming that van der Waals interactions are often the major contributor to their binding. nih.gov As computational power and algorithmic accuracy continue to improve, predictive modeling will play an even more critical role in the rational design and discovery of new bioactive compounds based on the this compound scaffold. nih.gov
| Computational Technique | Purpose in Diazepane Research | Key Insights Provided | Reference |
| Molecular Docking | Predict binding poses of derivatives in receptor active sites. | Identifies potential hydrogen bonds and hydrophobic interactions. | nih.gov |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-receptor complex over time. | Confirms the stability of interactions and explores conformational changes. | nih.govnih.gov |
| MM/PBSA Analysis | Calculate and decompose the binding free energy. | Quantifies the energetic contributions of different forces (van der Waals, etc.) to binding. | nih.gov |
Q & A
Q. What are the key synthetic routes for 1-Propyl-1,4-diazepane and its derivatives?
- Methodological Answer : The synthesis of 1,4-diazepane derivatives typically involves alkylation or cyclization reactions. For example, 1,4-ditosyl-1,4-diazepane can be synthesized by reacting N,N′-di(p-toluenesulfonyl)ethane-1,2-diamine with 1,3-dibromopropane in a polar solvent (e.g., acetonitrile/DMF), followed by crystallization . For 1-propyl derivatives, nucleophilic substitution with propyl halides or reductive amination using propionaldehyde may be employed. Characterization via TLC, HPLC, and spectroscopic methods (e.g., FT-IR, MS-ESI) is critical to confirm purity and structure .
Q. How is the crystal structure of 1,4-diazepane derivatives resolved, and what parameters are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include unit cell dimensions (e.g., orthorhombic system with space group P2₁2₁2₁ for 1,4-ditosyl-1,4-diazepane), bond lengths (e.g., C–N ≈ 1.47 Å), and displacement ellipsoids. Disorder in atomic positions (e.g., C8/C9 in 1,4-diazepane rings) must be refined with occupancy ratios (e.g., 0.534:0.466) and distance restraints . Software like SHELXL97 is used for refinement, achieving R values < 0.05 .
Q. What analytical techniques are used to assess purity and quantify 1,4-diazepane derivatives?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is common. For trace analysis, LC-MS/MS provides high sensitivity. Calibration curves using certified reference materials (e.g., tert-butyl 1,4-diazepane-1-carboxylate) ensure accuracy. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How can conformational analysis optimize 1,4-diazepane-based receptor antagonists?
- Methodological Answer : Molecular dynamics (MD) simulations and X-ray crystallography reveal preferred conformations. For orexin receptor antagonists, the 1,4-diazepane ring adopts a chair-like conformation, with substituents (e.g., methyl, propyl) positioned equatorially to minimize steric clash. Free energy calculations (e.g., MM-GBSA) predict binding affinities, guiding substitutions at C3/C5 positions . In vitro assays (e.g., radioligand displacement) validate receptor binding .
Q. What strategies resolve contradictions in structural data for disordered 1,4-diazepane derivatives?
- Methodological Answer :
Disordered atoms (e.g., C8/C9 in 1,4-diazepane rings) require constrained refinement with SHELXL instructions (e.g.,
PART,SUMP). Occupancy ratios are refined against diffraction data (e.g., Rint < 0.04). Hydrogen bonding networks (e.g., C–H⋯O interactions) stabilize the crystal lattice and justify disorder models . Comparative analysis with related structures (e.g., 1-benzyl-1,4-diazepane) identifies trends in bond angles and torsional strain .
Q. How do 1,4-diazepane derivatives act as chelators in radiopharmaceuticals, and what are their advantages?
- Methodological Answer : Mesocyclic 1,4-diazepanes like AAZTA exhibit faster radiolabeling kinetics with trivalent metals (e.g., ⁶⁸Ga) compared to DOTA. The seven-membered ring reduces steric hindrance, enabling labeling at room temperature. Radiolabeling efficiency is assessed via radio-TLC, with >95% incorporation required for clinical use. Stability studies in human serum (37°C, 24h) confirm minimal transmetalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
